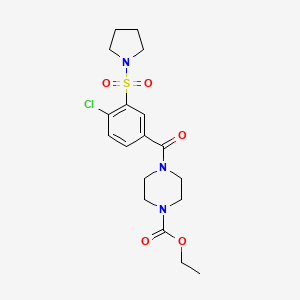

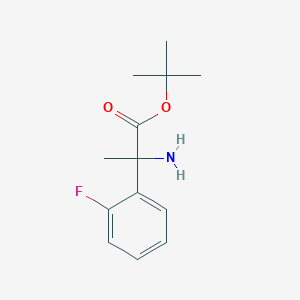

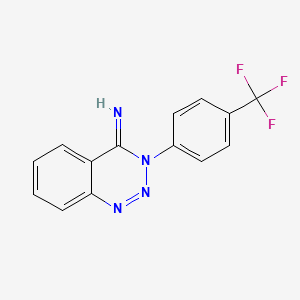

![molecular formula C26H23N3O2 B2800729 8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-64-5](/img/structure/B2800729.png)

8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- 8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound with a fused pyrazoloquinoline core.

- The molecule contains an ethoxy group, a methoxybenzyl group, and a phenyl group, contributing to its structural diversity.

Synthesis Analysis

- The synthesis of this compound can involve various methods, such as cyclization reactions, condensations, and heterocyclic transformations.

- One common approach is the amidation and cyclization of 2-aminobenzoic acid derivatives.

Molecular Structure Analysis

- The molecular formula is C₂₈H₂₇N₃O₃.

- The compound’s structure includes a pyrazoloquinoline ring system with substituents at different positions.

Chemical Reactions Analysis

- The compound can undergo electrophilic substitution, oxidation, and reduction reactions.

- The reactivity of the 2-methyl group and the 3-amino group is crucial for its chemical behavior.

Physical And Chemical Properties Analysis

- The compound’s physical properties include solubility, melting point, and stability.

- Its chemical properties relate to reactivity, acidity, and basicity.

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds structurally related to 8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline often focuses on their synthesis and the analysis of their structural properties. For example, one study describes the novel acid-catalyzed rearrangement in the system 3-(α-aminobenzyl)quinoxalin-2(1H)-one-ethyl acetoacetate, leading to the synthesis of benzimidazoles and related heterocycles, showcasing potential pathways for creating structurally complex molecules with unique properties (Mamedov et al., 2011).

Potential for Material Science Applications

Compounds with pyrazolo[4,3-c]quinoline structures have been investigated for their potential applications in material sciences, such as in the development of organic light-emitting diodes (OLEDs). One study synthesized novel helical molecules derived from alkylated 1H-pyrazolo[3,4-b]quinoline halides, demonstrating their application in OLEDs emitting greenish-yellow light (Szlachcic et al., 2015). Another research focused on dibenzothiophene/oxide and quinoxaline/pyrazine derivatives as electron-transport materials for OLEDs, highlighting the versatility of quinoxaline structures in electronic applications (Huang et al., 2006).

Pharmacological Research

While avoiding specific discussions on drug use, dosage, and side effects, it's notable that quinoxaline derivatives, including those structurally related to 8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline, have been explored for their pharmacological potentials. For instance, synthesis and molecular docking studies of quinoline derivatives have been conducted to evaluate their anti-inflammatory activities, indicating a broad interest in the therapeutic applications of these compounds (Sureshkumar et al., 2017).

Safety And Hazards

- As with any chemical compound, safety precautions should be taken during handling.

- Consult safety data sheets and follow proper laboratory protocols.

Future Directions

- Investigate its potential as a drug candidate or lead compound.

- Explore modifications to enhance its biological activity or selectivity.

properties

IUPAC Name |

8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O2/c1-3-31-20-13-14-23-21(15-20)26-22(25(27-28-26)18-9-5-4-6-10-18)17-29(23)16-19-11-7-8-12-24(19)30-2/h4-15,17H,3,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKWMDZDKZKNHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

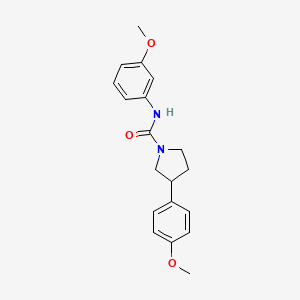

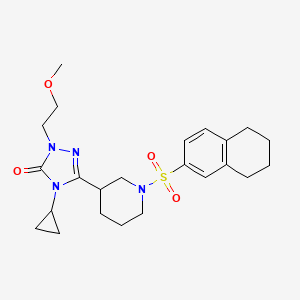

![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)

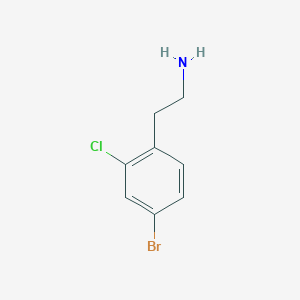

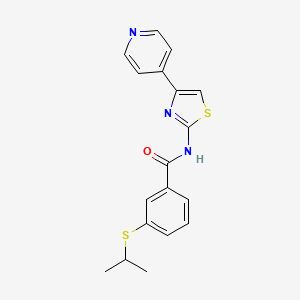

![1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2800653.png)

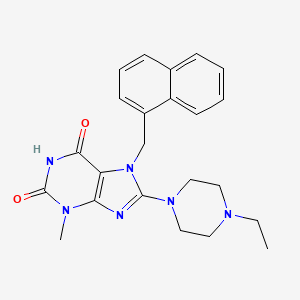

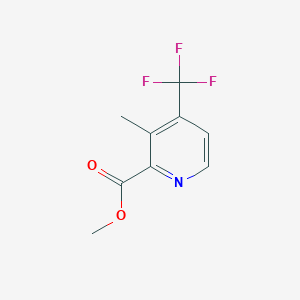

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800657.png)

![3-[(Benzyloxy)sulfamoyl]benzoic acid](/img/structure/B2800661.png)